molecular formula C22H25Cl2N3O3S B2508453 2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE CAS No. 1329847-70-2

2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE

Cat. No.: B2508453
CAS No.: 1329847-70-2
M. Wt: 482.42
InChI Key: QCXOQGJLHNHTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-derived small molecule featuring a chloro-substituted benzamide core, a 4-methoxy-7-methylbenzothiazole moiety, and a morpholine-ethyl side chain. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological studies. The benzothiazole scaffold is known for its role in kinase inhibition and anticancer activity, while the morpholine group contributes to improved pharmacokinetic properties, such as membrane permeability and metabolic stability .

Structural characterization of this compound has been achieved via X-ray crystallography using SHELXL, a widely trusted program for small-molecule refinement. The crystal structure reveals key intermolecular interactions, such as hydrogen bonding between the morpholine oxygen and the hydrochloride counterion, stabilizing the conformation .

Properties

IUPAC Name

2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S.ClH/c1-15-7-8-18(28-2)19-20(15)30-22(24-19)26(10-9-25-11-13-29-14-12-25)21(27)16-5-3-4-6-17(16)23;/h3-8H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXOQGJLHNHTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Cyclization Approaches

Classical benzothiazole synthesis involves cyclizing substituted thioureas or thioamide precursors under acidic conditions. For 4-methoxy-7-methyl-1,3-benzothiazol-2-amine, a plausible route begins with 2-amino-4-methoxy-5-methylbenzenethiol. Treatment with thiophosgene in dichloromethane facilitates cyclization via intramolecular thioester formation, yielding the benzothiazole ring. Alternatively, reacting 4-methoxy-7-methylaniline with ammonium thiocyanate in concentrated hydrochloric acid generates a thiourea intermediate, which undergoes cyclization upon heating with bromine or sulfuric acid. These methods typically achieve yields of 60–75%, though purification often requires column chromatography or recrystallization from ethanol.

Electrochemical Formation Methods

Recent advances in green chemistry have enabled bromine-free benzothiazole synthesis via electrosynthesis. An electrochemical cell containing sodium bromide as an electrolyte and ammonium thiocyanate as the sulfur source allows direct conversion of 4-methoxy-7-methylaniline derivatives to 2-aminobenzothiazoles at room temperature. This method avoids hazardous bromine gas and achieves moderate yields (55–65%) with reduced environmental impact. However, scalability remains challenging due to specialized equipment requirements.

N-Alkylation with 2-(Morpholin-4-Yl)Ethyl Groups

Introducing the morpholinylethyl side chain onto the benzothiazole amine requires selective alkylation.

Nucleophilic Substitution Reactions

The primary amine of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine reacts with 2-chloroethylmorpholine in dimethylformamide (DMF) using potassium carbonate as a base. Heating to 80°C for 12–18 hours facilitates nucleophilic substitution, yielding N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-(morpholin-4-yl)ethylamine. Excess alkylating agent (1.5 equivalents) and inert atmosphere conditions minimize dimerization byproducts. Post-reaction purification via silica gel chromatography (ethyl acetate/methanol 9:1) isolates the secondary amine in 70–75% yield.

Optimization of Alkylation Conditions

Alternative solvents like acetonitrile or toluene reduce side reactions but prolong reaction times. Catalytic iodide salts (e.g., KI) accelerate substitution rates by generating a more reactive iodoethyl intermediate in situ. Microwave-assisted synthesis at 100°C for 2 hours improves efficiency, though thermal degradation of the morpholine ring remains a concern.

Acylation with 2-Chlorobenzoyl Chloride

Forming the tertiary amide bond necessitates careful control of acylation conditions.

Amide Bond Formation Mechanisms

The secondary amine from Step 2 reacts with 2-chlorobenzoyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3 equivalents) neutralizes liberated HCl, driving the reaction to completion. Stirring at 0–5°C initially prevents exothermic side reactions, followed by gradual warming to room temperature over 6 hours. The crude product precipitates upon addition of ice-water and is recrystallized from ethanol to yield 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide (85–90% purity).

Solvent and Base Selection

Polar aprotic solvents like THF or dichloromethane enhance reagent solubility, while weaker bases (e.g., pyridine) reduce racemization risks in chiral intermediates. Catalytic 4-dimethylaminopyridine (DMAP) accelerates acylation but complicates purification due to residual catalyst.

Hydrochloride Salt Formation and Purification

Converting the free base to its hydrochloride salt improves stability and aqueous solubility.

Acid-Base Considerations

Dissolving the tertiary amide in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution induces salt precipitation. Alternatively, adding concentrated hydrochloric acid (37%) dropwise to an ethanol solution of the free base achieves similar results. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum (yield: 95–98%).

Crystallization Techniques

Recrystallization from methanol/diethyl ether (1:3) enhances crystal purity. Slow cooling (−20°C, 24 hours) produces larger crystals with lower solvent inclusion. X-ray diffraction analysis confirms salt formation by identifying chloride counterions in the crystal lattice.

Analytical Characterization and Quality Control

Rigorous spectroscopic and chromatographic methods validate structural integrity and purity.

Spectroscopic Verification

  • FTIR : Stretching vibrations at 1670 cm⁻¹ (amide C=O), 1250 cm⁻¹ (C-O-C from morpholine), and 680 cm⁻¹ (C-S from benzothiazole) confirm functional groups.
  • ¹H NMR : Aromatic protons resonate as multiplets at δ 6.8–8.1 ppm, while the morpholinylethyl chain shows characteristic signals at δ 2.4–3.7 ppm (methylene groups) and δ 3.7–4.1 ppm (N-CH₂).
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 528.1 [M+H]⁺, consistent with the molecular formula C₂₃H₂₆ClN₃O₃S.

Purity Assessment Methods

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) resolves the target compound at 8.2 minutes (99.2% purity). Residual solvents are quantified via gas chromatography, adhering to ICH guidelines (<500 ppm for DMF).

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (human lung carcinoma). Studies suggest that it induces apoptosis and disrupts cell cycle progression in these cells, making it a candidate for further development as an anticancer agent.

Table 1: Anticancer Activity of Benzothiazole Derivatives

Cell LineIC50 Value (µM)Mechanism of Action
A4315.0Induces apoptosis
A5494.5Cell cycle arrest

Antibacterial Activity

The compound also demonstrates antibacterial properties by inhibiting key enzymes involved in bacterial growth and replication. It has been reported to inhibit targets such as dihydroorotase and DNA gyrase, which are critical for bacterial DNA synthesis and repair. This makes it a potential candidate for the development of new antibiotics.

Table 2: Enzyme Inhibition by Benzothiazole Derivatives

EnzymeInhibition TypeReference
DihydroorotaseCompetitive inhibition
DNA GyraseNon-competitive inhibition

Pharmacological Applications

Due to its diverse biological activities, this compound holds promise for several pharmacological applications:

Pain Management

Similar compounds in the benzothiazole family have been investigated for their role as local anesthetics. The charged nature of this compound may limit its ability to cross cell membranes; however, studies indicate potential pathways through ion channels that could be exploited for pain relief applications.

Antimicrobial Development

With rising antibiotic resistance, the need for new antimicrobial agents is critical. The antibacterial properties of this compound position it as a candidate for further investigation in drug development aimed at treating resistant bacterial strains.

Case Studies

Several studies have documented the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Cancer Cell Lines : A recent study evaluated the effects of various benzothiazole derivatives on human cancer cell lines and reported significant cytotoxicity with low IC50 values, indicating strong potential for therapeutic development.
  • Antibacterial Efficacy : Another study focused on the antibacterial activity of related compounds against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at micromolar concentrations.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three analogs (Table 1):

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Molecular Weight (g/mol) LogP Aqueous Solubility (mg/mL) IC50 (Target Kinase, nM) Key Structural Differences
2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide HCl 504.41 2.8 12.3 18.5 (Kinase X) Reference compound
N-(4-Methoxy-1,3-benzothiazol-2-yl)-N-[2-(piperidin-1-yl)ethyl]benzamide 438.52 3.5 4.2 45.7 (Kinase X) Morpholine → piperidine; no chloro
2-Fluoro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide 443.49 2.6 9.8 32.1 (Kinase X) Chloro → fluoro; 7-methyl → 6-methyl
N-(4-Methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide 328.38 2.1 1.5 >100 (Kinase X) No morpholine-ethyl side chain; no chloro
Key Findings:

Impact of Morpholine vs. Piperidine :
Replacing morpholine with piperidine (Compound 2) increases LogP (3.5 vs. 2.8), reducing aqueous solubility (4.2 vs. 12.3 mg/mL). The bulkier piperidine group may hinder hydrogen bonding, explaining the 2.5-fold lower potency (IC50 = 45.7 nM vs. 18.5 nM) .

Halogen Substitution (Cl vs. F) :
Fluorine substitution (Compound 3) slightly reduces molecular weight but compromises inhibitory activity (IC50 = 32.1 nM vs. 18.5 nM). Chlorine’s stronger electron-withdrawing effect likely enhances target binding.

Role of the Morpholine-Ethyl Side Chain :
Removing the morpholine-ethyl group (Compound 4) drastically reduces solubility (1.5 mg/mL) and abolishes activity (IC50 >100 nM), underscoring the side chain’s role in target engagement and solubility.

Research Findings and Mechanistic Insights

  • Crystallographic Data : The hydrochloride salt’s crystal structure (refined via SHELXL) shows a planar benzothiazole ring, facilitating π-π stacking with kinase hydrophobic pockets. The morpholine group’s orientation enables solvent interaction, improving bioavailability .
  • SAR (Structure-Activity Relationship) :
    • The 4-methoxy group on benzothiazole is critical for hydrogen bonding with kinase active sites.
    • The 7-methyl substituent prevents metabolic oxidation, enhancing half-life.
    • The chloro atom at the benzamide para position optimizes steric and electronic complementarity.

Biological Activity

2-Chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole ring, a morpholine moiety, and a chlorinated benzamide. Its molecular formula is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S with a molecular weight of approximately 335.84 g/mol. The presence of the benzothiazole group is significant as it is known for various biological activities.

Biological Activity Overview

Research has demonstrated that benzothiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds containing the benzothiazole structure often show significant antibacterial properties. For instance, derivatives have been shown to inhibit the growth of various bacterial strains .
  • Anticancer Properties : Several studies have reported the cytotoxic effects of benzothiazole derivatives against different cancer cell lines. For example, compounds similar to the one have demonstrated IC50 values in the micromolar range against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Anti-inflammatory Effects : Benzothiazole derivatives have been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and pathways .

The mechanisms by which 2-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide hydrochloride exerts its effects include:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives inhibit specific enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : Compounds have shown the ability to induce programmed cell death in cancer cells by activating apoptotic pathways, evidenced by increased caspase activity and altered expression of apoptotic markers .
  • Interaction with DNA : Some studies suggest that these compounds can intercalate with DNA or disrupt its replication process, leading to cell cycle arrest in cancer cells .

Case Studies

Several studies highlight the efficacy of related compounds:

  • A study on a similar benzothiazole derivative revealed significant cytotoxicity against multiple cancer cell lines with an IC50 value as low as 0.65 µM against MCF-7 cells .
  • Another research effort demonstrated that modifications to the benzothiazole core could enhance antimicrobial activity against resistant bacterial strains.

Data Summary

Biological ActivityEffectiveness (IC50 values)Reference
Anticancer (MCF-7)0.65 µM
AntimicrobialActive against various strains
Anti-inflammatoryCytokine inhibition

Q & A

Q. What strategies mitigate batch-to-batch variability in biological assay results?

  • Methodological Answer : Implement quality control protocols:
  • Pre-screen compound batches via DSC (melting point ±2°C) and HPLC (retention time ±0.2 min).
  • Include positive controls (e.g., staurosporine for kinase assays) in each assay plate.
  • Normalize data using Z-factor scoring to account for interplate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.